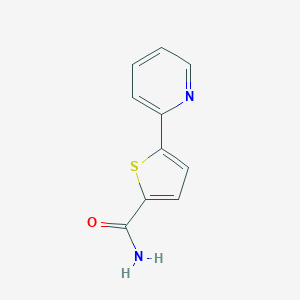

5-(2-Pyridyl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSZHKPVINNIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381093 | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-40-1 | |

| Record name | 5-(2-Pyridinyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyridyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 2 Pyridyl Thiophene 2 Carboxamide

Single Crystal X-ray Diffraction Analysis of 5-(2-Pyridyl)thiophene-2-carboxamide and its Crystalline Polymorphs

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Crystallographic studies are essential for unequivocally determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such a study would also be instrumental in identifying and characterizing any crystalline polymorphs, which are different solid-state forms of the same compound that can exhibit distinct physical properties.

Molecular Conformation and Dihedral Angles

Without experimental data from single-crystal X-ray diffraction, the precise molecular conformation and dihedral angles of this compound in the solid state remain undetermined. Theoretical calculations could provide estimations of the preferred conformation in the gaseous phase or in solution, but these would require experimental validation. The key dihedral angle would be between the planes of the thiophene (B33073) and pyridine (B92270) rings, which would influence the degree of conjugation between these two aromatic systems.

Supramolecular Assembly: Hydrogen Bonding Networks and Crystal Packing Motifs

The supramolecular assembly of this compound in the crystalline state is expected to be significantly influenced by hydrogen bonding. The carboxamide group provides both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O), while the nitrogen atom of the pyridine ring acts as another hydrogen bond acceptor. These functionalities suggest the potential for the formation of robust intermolecular hydrogen-bonding networks, such as dimers, chains, or more complex three-dimensional architectures. The specific motifs would dictate the crystal packing and ultimately influence the material's physical properties. For instance, in the related N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers are formed through N—H···N hydrogen bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. A complete NMR analysis, including ¹H, ¹³C, and two-dimensional techniques, would provide detailed information about the connectivity and chemical environment of each atom in the this compound molecule.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (-NH₂) | Broad singlet | - | - |

| Pyridine H | 7.0 - 8.5 | Doublet, Triplet, etc. | Specific to position |

Note: This table is predictive and requires experimental verification.

Carbon-13 (¹³C) NMR Chemical Shift Correlation

Similar to the ¹H NMR data, a comprehensive, experimentally determined ¹³C NMR spectrum for this compound is not available in the current literature. A ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with the carbonyl carbon of the carboxamide group expected to appear at a significantly downfield shift.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~160-170 |

| Pyridine C | ~120-150 |

Note: This table is predictive and requires experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for establishing the connectivity between the pyridine and thiophene rings and the carboxamide group.

The acquisition and analysis of these 2D NMR spectra would provide a definitive structural elucidation of this compound in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the precise measurement of an ion's mass-to-charge ratio, enabling the determination of the elemental formula of a compound. For this compound, the molecular formula is confirmed as C₁₀H₈N₂OS. nih.gov The theoretical exact mass of this compound is calculated to be 204.03573406 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Ionization Techniques for Complex Structural Characterization

Key fragmentation pathways would likely involve:

Cleavage of the carboxamide group: Loss of the carboxamide radical (•CONH₂) would result in a significant fragment ion.

Fission of the bond between the thiophene and pyridine rings: This would lead to fragment ions corresponding to the pyridyl and thiophene carboxamide moieties.

Ring fragmentation: At higher energies, the stable thiophene and pyridine rings may undergo fragmentation, yielding smaller characteristic ions.

The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features. Although a specific experimental spectrum is not provided in the available literature, the expected vibrational frequencies can be inferred from data on related compounds. jetir.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric and symmetric) | 3400 - 3100 | Primary Amide (CONH₂) |

| C-H Stretch (aromatic) | 3100 - 3000 | Pyridine and Thiophene |

| C=O Stretch (Amide I band) | 1680 - 1630 | Carboxamide |

| N-H Bend (Amide II band) | 1640 - 1550 | Primary Amide (CONH₂) |

| C=C and C=N Ring Stretching | 1600 - 1400 | Pyridine and Thiophene |

| C-N Stretch | 1400 - 1200 | Carboxamide |

| C-S Stretch | 800 - 600 | Thiophene |

The presence of sharp bands in the 1600-1400 cm⁻¹ region would be indicative of the aromatic nature of the pyridine and thiophene rings. The distinct Amide I and Amide II bands are confirmatory for the carboxamide functional group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of its conjugated aromatic system. researchgate.net The thiophene and pyridine rings, along with the carboxamide group, form a conjugated system that influences the electronic absorption properties.

Based on studies of similar thiophene and pyridine derivatives, it is anticipated that this compound would exhibit strong absorption maxima (λmax) in the ultraviolet region, likely between 250 and 350 nm. researchgate.netrsc.org These absorptions are attributable to the π → π* transitions within the extended conjugated system. A weaker absorption band at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms, may also be observed.

| Type of Electronic Transition | Expected Absorption Range (nm) | Chromophore |

| π → π | 250 - 350 | Conjugated Pyridyl-thiophene System |

| n → π | > 300 | Carbonyl Group (C=O), Pyridine Nitrogen |

The exact position and intensity of these absorption bands are sensitive to the solvent environment, reflecting the influence of solvent polarity on the electronic energy levels of the molecule.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound with the molecular formula C₁₀H₈N₂OS, the theoretical elemental composition can be calculated. nih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 58.80 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.96 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.72 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.84 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.70 |

| Total | 204.27 | 100.00 |

Experimental elemental analysis of a synthesized and purified sample of this compound should yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values, thereby providing strong evidence for the compound's purity and elemental formula. scbt.com

Computational and Theoretical Investigations of 5 2 Pyridyl Thiophene 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds in the thiophene-2-carboxamide class, DFT calculations are employed to determine the distribution of electrons and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For thiophene-carboxamide derivatives, these calculations have shown that the HOMO is often localized on the electron-rich thiophene (B33073) ring, while the LUMO can be distributed across the more electron-deficient parts of the molecule. rsc.org

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates high reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | χ² / 2η | Measures the energy lowering of a system when it accepts electrons. mdpi.com |

This table provides the definitions and formulas for quantum chemical descriptors calculated from HOMO and LUMO energies.

Studies on various thiophene-2-carboxamide derivatives show that the HOMO-LUMO energy gap typically falls within a range that suggests good electronic activity, which is a desirable feature for potential drug candidates. nih.gov For instance, DFT studies on related thiophene-thiadiazole hybrids have reported energy gaps between 3.83 and 4.18 eV. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds.

Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the rotation around specific bonds. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers between them. For thiophene-carboxamide derivatives, intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. nih.gov For example, a hydrogen bond between the amide proton and the nitrogen atom of the pyridine (B92270) ring could restrict conformational freedom and favor a more planar arrangement.

Quantum chemical calculations are also utilized to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. jchps.com These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, often corresponding to HOMO-LUMO transitions. researchgate.net For thiophene derivatives, TD-DFT calculations have been used to investigate their optoelectronic properties. researchgate.net

Furthermore, DFT can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com The calculated ¹H and ¹³C NMR chemical shifts for a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides showed a good correlation with experimental values, demonstrating the predictive power of these computational methods in structure elucidation. mdpi.com

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is a key tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific biological target.

The primary goal of molecular docking is to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and the target protein. This is typically expressed as a binding energy score, with more negative values indicating a stronger and more favorable interaction. sid.ir

Scoring functions are mathematical models used to approximate this binding energy. They take into account various factors that contribute to the stability of the protein-ligand complex, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty associated with conformational changes upon binding.

Docking studies on various thiophene-2-carboxamide derivatives have been performed against a range of protein targets implicated in diseases like cancer and bacterial infections. nih.govresearchgate.net These studies help in identifying which derivatives are most likely to be active and provide a rationale for their potential mechanism of action.

Table 2: Representative Molecular Docking Results for Thiophene-Carboxamide Derivatives

| Compound Class | Protein Target (PDB ID) | Binding Score (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide derivative | PTP1B | Not specified, showed key interactions | Anticancer | researchgate.net |

| Thiazole-Thiophene Scaffold | Breast Cancer Protein (2W3L) | -7.2 to -8.5 | Anticancer | mdpi.com |

| Thiophene-2-carboxamide derivative | Antioxidant Protein (2AS1) | Not specified, showed high binding score | Antioxidant | nih.gov |

This table summarizes results from molecular docking studies of compounds structurally related to 5-(2-Pyridyl)thiophene-2-carboxamide against various protein targets.

Beyond providing a binding score, molecular docking simulations offer a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in the active site of a protein. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

For thiophene-carboxamide derivatives, common interactions observed in docking studies include:

Hydrogen Bonds: The carboxamide group (-C(=O)NH₂) is an excellent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form crucial hydrogen bonds with polar amino acid residues in the binding pocket, which often act as an anchor for the ligand. researchgate.net The pyridine nitrogen is also a common hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The aromatic thiophene and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The flat, aromatic nature of the thiophene and pyridine rings allows for pi-pi stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and histidine.

By analyzing these interactions, researchers can understand why certain compounds bind more strongly than others and can propose modifications to the molecular structure to enhance these interactions, thereby improving the compound's biological activity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with biological macromolecules. For thiophene carboxamide derivatives, MD simulations have been employed to analyze the stability of ligand-receptor complexes, offering a deeper understanding of their binding modes. mdpi.comacs.org Studies on similar compounds have used MD simulations to assess the stability and compactness of their interaction within the binding sites of proteins. mdpi.com

While specific MD simulation studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology is highly applicable. A typical MD simulation for this compound, particularly when docked into a target protein's active site, would involve calculating trajectories to monitor positional changes and interactions. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to determine the stability of the compound's binding pose and the flexibility of protein residues. Such simulations would elucidate the conformational changes the molecule undergoes in a dynamic environment and the stability of crucial intermolecular interactions, like hydrogen bonds, over the simulation period. These findings are critical for validating docking results and understanding the compound's behavior at an atomic level. acs.org

In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. These computational methods assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body, which helps in identifying candidates with favorable drug-like characteristics. mdpi.comgithub.com For various thiophene and pyridine derivatives, ADME properties have been computationally evaluated to predict their oral bioavailability and adherence to established guidelines like Lipinski's Rule of Five. researchgate.netnih.govnii.ac.jp

The predicted ADME profile of this compound, based on its structure, suggests it possesses favorable drug-like properties. The compound's molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (expressed as LogP) generally fall within the ranges considered optimal for oral bioavailability. These parameters are crucial for predicting gastrointestinal absorption and membrane permeability.

Table 1: Predicted Physicochemical and ADME Properties of this compound Data computationally generated from public chemical databases. nih.gov

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂OS | Defines the elemental composition. |

| Molecular Weight | 204.25 g/mol | Influences absorption and distribution; complies with Lipinski's rules (<500). nih.gov |

| XLogP3 | 1.4 | Measures lipophilicity; affects solubility and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds; influences solubility and binding. nih.gov |

| Hydrogen Bond Acceptors | 3 | Number of N or O atoms; affects solubility and receptor binding. nih.gov |

| Rotatable Bond Count | 2 | Indicates molecular flexibility, which can impact binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org By analyzing various molecular descriptors—physicochemical, electronic, and topological properties—QSAR models can predict the activity of new, unsynthesized molecules. nih.govlaccei.org This approach is instrumental in guiding the design and optimization of lead compounds.

For derivatives of thiophene carboxamide, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to explore their interaction modes with biological targets such as enzymes. nih.gov These models provide contour maps that highlight which structural features are favorable or unfavorable for activity, thereby guiding structural modifications to enhance potency. nih.gov

A QSAR study for a series of analogues of this compound would involve:

Data Set Compilation: Assembling a series of related compounds with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electrotopological state indices, heat of formation, and spatial parameters. jetir.org

Model Generation: Using statistical methods, such as multiple linear regression, to build a mathematical model that links the descriptors to the observed activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

The resulting QSAR model could then be used to predict the biological activity of novel this compound derivatives, prioritizing the synthesis of the most promising candidates.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a comparison of the new compound's structure with a large database of known biologically active substances. nih.govclinmedkaz.org The output is presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). nih.gov This approach helps to identify the most probable therapeutic applications and potential side effects of a compound at the earliest stages of research.

PASS analysis has been applied to various thiophene derivatives to predict their potential as antineoplastic and antimitotic agents, among other activities. researchgate.netnih.gov For this compound, a PASS analysis would likely predict a spectrum of activities based on the known biological roles of its constituent thiophene, pyridine, and carboxamide moieties. ontosight.ainih.govnih.gov Thiophene carboxamides are known to possess anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

Table 2: Illustrative PASS Predictions for this compound This table presents a hypothetical set of predicted activities based on the known pharmacology of related structures. The Pa values are for illustrative purposes.

| Predicted Biological Activity | Pa (Probability to be Active) |

|---|---|

| Antineoplastic | > 0.70 |

| Kinase Inhibitor | > 0.65 |

| Anti-inflammatory | > 0.60 |

| Antibacterial | > 0.55 |

| Antifungal | > 0.50 |

These predictions can guide experimental screening by prioritizing assays for the most probable biological activities.

Hirshfeld Surface Analysis for Intermolecular Interactions

For heterocyclic compounds containing thiophene and pyridine rings, Hirshfeld analysis has been instrumental in characterizing a variety of non-covalent interactions, including hydrogen bonds (e.g., N—H⋯O, C—H⋯O, N—H⋯N), π-π stacking, and van der Waals forces. iucr.orgnih.gov In the crystal structure of a related compound, N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers are formed through pairs of N—H⋯N hydrogen bonds. researchgate.net

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

Hydrogen Bonding: The carboxamide group is a prime site for hydrogen bonding, likely forming N—H⋯N or N—H⋯O interactions that link molecules into dimers or chains. iucr.orgresearchgate.net

C⋯H/H⋯C Contacts: These are indicative of C—H⋯π interactions, which are common for aromatic systems like pyridine and thiophene.

Other Contacts: Interactions involving sulfur (S⋯H) and oxygen (O⋯H) would also be quantified.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis The percentages are typical values observed for similar heterocyclic carboxamide structures and are for illustrative purposes. nih.govresearchgate.net

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H⋯H | 40 - 50% |

| C⋯H / H⋯C | 15 - 25% |

| O⋯H / H⋯O | 10 - 18% |

| N⋯H / H⋯N | 5 - 15% |

This detailed analysis of intermolecular forces is crucial for understanding the crystal engineering, polymorphism, and solid-state properties of the compound.

Pharmacological and Biological Activity Profiling of 5 2 Pyridyl Thiophene 2 Carboxamide and Its Derivatives

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Derivatives of 5-(2-Pyridyl)thiophene-2-carboxamide have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in various cognitive processes and neurological disorders.

Selective α7 nAChR Agonist Activity and Its Therapeutic Implications

One notable derivative, (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(this compound), has been characterized as a selective agonist for the α7 nicotinic acetylcholine receptor. Activation of α7 nAChRs is a promising therapeutic strategy for a range of conditions. These receptors play a crucial role in cognitive functions, and their modulation is being explored for the treatment of neurodegenerative diseases like Alzheimer's disease and schizophrenia. mdpi.comopenmedicinalchemistryjournal.comnih.gov The therapeutic potential of α7 nAChR agonists also extends to managing inflammation and metabolic disorders such as obesity and diabetes. nih.gov The cholinergic anti-inflammatory pathway, which is mediated by α7 nAChRs, is a key mechanism in controlling the body's inflammatory response. mdpi.comnih.gov

Impact on Cognitive Function: Olfactory Working Memory Enhancement Studies

Research has demonstrated that the activation of α7 nAChRs by derivatives of this compound can enhance cognitive functions. Specifically, studies have shown that (R)-N-(1-azabicyclo[2.2.2]oct-3-yl)(this compound) improves performance in olfactory working memory tasks in animal models. This enhancement of cognitive performance highlights the potential of these compounds in addressing memory deficits associated with various neuropsychiatric and neurological conditions.

Furthermore, at a cellular level, this α7 nAChR agonist has been found to induce a persistent enhancement of synaptic transmission in the hippocampus, a brain region critical for learning and memory. mdpi.com It has also been shown to prevent the inhibition of long-term potentiation (LTP), a cellular mechanism underlying memory formation, that is caused by amyloid-β protein, a hallmark of Alzheimer's disease. mdpi.com

Development as Positron Emission Tomography (PET) Tracers for nAChR Imaging

The development of selective ligands for nAChRs has paved the way for their use as imaging agents in Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular processes in the brain. nih.gov While the development of specific PET tracers for the α7 nAChR has been challenging, it is a critical area of research for understanding the role of these receptors in various central nervous system diseases. nih.gov The core structure of this compound serves as a scaffold for designing such tracers, which can aid in the diagnosis and monitoring of diseases and in the development of new drugs targeting nAChRs.

Antimicrobial Efficacy

In addition to their effects on the central nervous system, thiophene (B33073) carboxamide and pyridine-based compounds have been investigated for their antimicrobial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

While specific data for this compound is limited, related thiophene-2-carboxamide derivatives have demonstrated antibacterial activity. For instance, certain 3-amino thiophene-2-carboxamide derivatives have shown notable inhibition against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov One study reported that an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group exhibited significant activity, with inhibition zones of 20 mm against S. aureus and P. aeruginosa, and 19 mm against B. subtilis. nih.gov Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues showed activity against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com

Below is a table summarizing the antibacterial activity of some thiophene-2-carboxamide derivatives from a representative study:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

| Amino thiophene-2-carboxamide derivative | S. aureus | 20 |

| B. subtilis | 19 | |

| P. aeruginosa | 20 | |

| Hydroxy thiophene-2-carboxamide derivative | S. aureus | 17 |

| B. subtilis | 18 | |

| P. aeruginosa | 18 |

Antifungal Activity Against Diverse Fungal Species

The structural motifs of pyridine (B92270) and thiophene carboxamides are also found in compounds with antifungal properties. Research into novel pyridine carboxamide derivatives has shown their potential as succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism of action for some commercial fungicides. While direct studies on this compound are not extensively available, the broader class of related heterocyclic carboxamides has shown promise. For example, various synthesized pyridine, thiophene, and thiadiazole scaffolds have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) often in the range of 100-500 µg/mL. benthamdirect.com

Activity Against Multi-Drug Resistant Pathogens, Including Extended-Spectrum β-Lactamase (ESBL)-Producing Bacteria

The rise of multi-drug resistant (MDR) bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs), poses a significant global health threat. ESBL enzymes confer resistance to many beta-lactam antibiotics, including penicillins and third-generation cephalosporins, limiting therapeutic options. nih.govmdpi.com In this context, derivatives of this compound have been investigated for their potential to combat these challenging pathogens.

A series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and evaluated for their antibacterial efficacy against a clinically isolated ESBL-producing strain of Escherichia coli ST131. nih.govresearchgate.net Among the tested compounds, analogues 4a and 4c demonstrated notable activity. researchgate.net Molecular docking studies suggested that these compounds fit well into the binding pocket of the β-lactamase enzyme, indicating a potential mechanism for their antibacterial action. researchgate.net The significance of the pyridyl and carboxamide moieties has been noted in previous research against clinically derived resistant bacteria. researchgate.netsemanticscholar.org

The specific strain of E. coli ST131 used in these studies was isolated from a septicemia patient and was confirmed to carry the blaCTX-M gene, which is responsible for resistance to cephalosporins. researchgate.netnih.gov The promising results for compounds 4a and 4c highlight the potential of this chemical class in developing new agents to address the challenge of ESBL-producing bacteria. researchgate.net

Anti-tuberculosis Potential and Efficacy Against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from an infectious agent worldwide, with the emergence of multidrug-resistant (MDR-TB) strains complicating treatment efforts. jetir.orgnih.gov This has spurred the search for novel anti-tubercular drugs. Various derivatives of the pyridine and thiophene carboxamide scaffolds have shown promise in this area.

One study identified a pyridine carboxamide derivative, MMV687254, as a potent agent specifically active against M. tuberculosis and Mycobacterium bovis BCG. nih.gov This compound exhibited a bacteriostatic effect in liquid cultures but was bactericidal against M. tuberculosis within macrophages. nih.gov Further investigation revealed that MMV687254 is a prodrug that requires activation through hydrolysis by the mycobacterial amidase, AmiC. nih.gov The resulting series of compounds also showed activity against drug-resistant clinical strains of M. tuberculosis. nih.gov

In another line of research, a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) were explored. From a set of commercially available analogues, compounds 4i and 4k were found to be active against M. tuberculosis, with 4k showing an IC90 of 1.1 μM. acs.org This promising result prompted further investigation into the structure-activity relationship of the TPA series. acs.org Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located intracellularly within human macrophages, a key aspect of TB infection. frontiersin.org The development of new antitubercular drugs active against resistant strains is urgently needed to combat the global health threat of MDR-TB. jetir.org

Investigation of Microbicidal versus Virulence Factor Targeting Mechanisms

Research into this compound derivatives has uncovered diverse mechanisms of action, ranging from direct microbicidal effects to the disruption of bacterial virulence factors.

The anti-tubercular pyridine carboxamide MMV687254 acts as a prodrug, a classic microbicidal strategy. Its activity is dependent on its hydrolysis by the bacterial enzyme AmiC, indicating that the compound is transformed into its active form within the mycobacterium itself. nih.gov Furthermore, this compound was found to inhibit the growth of M. tuberculosis in macrophages by inducing autophagy, a cellular process that can eliminate intracellular pathogens. nih.gov This dual mechanism, involving prodrug activation and modulation of host cell pathways, represents a sophisticated microbicidal approach. nih.gov

In contrast to direct killing, some thiophene derivatives have been shown to target virulence factors. For instance, certain thiophene compounds were found to interfere with the adhesion of colistin-resistant clinical strains of Acinetobacter baumannii and Escherichia coli to HeLa cells. frontiersin.org By preventing bacterial attachment to host cells, these compounds inhibit a crucial early step in the infection process, thereby reducing the pathogen's ability to cause disease without necessarily killing it. This anti-virulence strategy is considered a promising alternative to traditional antibiotics as it may exert less selective pressure for the development of resistance.

Anticancer and Antitumor Potential

The pyridine and thiophene carboxamide scaffolds are prevalent in compounds designed as anticancer agents. nih.govnih.gov Derivatives of this compound have been extensively studied for their cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

Cytotoxicity and Antiproliferative Activity Against Various Human Cancer Cell Lines (e.g., HepG-2, MCF-7, A-549)

A substantial body of research has demonstrated the potent antiproliferative activity of thiophene and pyridine carboxamide derivatives across multiple cancer cell lines. For example, a novel series of thiophene-2-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity using an MTT assay. researchgate.net Among the tested compounds, one derivative featuring a 4-Cl-phenyl ring exhibited potent inhibitory activity against MCF-7 (breast cancer), K562 (leukemia), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines. researchgate.net Another study on different thiophene-2-carboxamide analogues found that compound 5c showed significant anticancer activity against both MCF-7 (IC50 of 2.22 µM) and HepG2 (IC50 of 0.72 µM) cells. researchgate.net

Similarly, various synthesized thieno[2,3-b]pyridine (B153569) derivatives have shown interesting antitumor activity. nih.gov In one study, several compounds were found to be selectively active against human liver (HepG2) and colon (HCT-116) cancer cells, but not against breast cancer (MCF-7) cells. nih.gov Specifically, against HepG2 cells, 18 different derivatives were identified as having strong cytotoxic activities compared to the reference drug doxorubicin. nih.govacs.org The 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides were another series with great activity, with one compound showing GI50 values in the low nanomolar range against a range of cell lines, including breast cancer line MDA-MB-468 (GI50 = 46 nM). nih.gov

The table below summarizes the cytotoxic activity of selected derivative compounds against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Compound with 4-Cl-phenyl ring | MCF-7, K562, HepG2, MDA-MB-231 | Potent activity | researchgate.net |

| Thiophene-2-carboxamide | Compound 5c | MCF-7 | 2.22 µM | researchgate.net |

| Thiophene-2-carboxamide | Compound 5c | HepG2 | 0.72 µM | researchgate.net |

| Thieno[2,3-b]pyridines | Multiple derivatives (e.g., 7b, 12a, 4g) | HepG2 | Strong activity | nih.govacs.org |

| Tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d | MDA-MB-468 (Breast) | 46 nM | nih.gov |

| Tetrahydrothieno[2,3-b]quinolones-2-carboxamides | Compound 17d | MDA-MD-435 (Melanoma) | 23 nM | nih.gov |

Mechanisms of Antiproliferative Action: Cell Cycle Perturbation and Apoptosis Induction

The antiproliferative effects of this compound analogues are often mediated through the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Several studies have shown that potent pyridine-based compounds can induce cell cycle arrest. For example, certain novel pyridine-containing histone deacetylase (HDAC) inhibitors were found to cause a remarkable cell death in leukemia U937 cells, with a significant increase in the pre-G1 phase, which is indicative of apoptosis. uniroma1.it Other related compounds were able to arrest the U937 cell cycle in the G2/M phase. uniroma1.it

The induction of apoptosis is a key mechanism for many anticancer agents. Thiophene derivatives have been shown to trigger apoptosis through various cellular events. One investigation revealed that a novel thiophene compound induced key hallmarks of apoptosis, including phosphatidylserine (B164497) externalization, generation of reactive oxygen species, and mitochondrial depolarization in cancer cells. researchgate.net Another study focusing on thiophene carboxamide derivatives demonstrated that the most cytotoxic compounds activated caspases 3 and 7 and induced mitochondrial depolarization in A375 melanoma cells, consistent with the intrinsic apoptotic pathway. nih.gov Furthermore, a thiophene derivative was shown to induce apoptosis in MCF-7 breast cancer cells, as confirmed by Annexin-V/PI double-staining assays, which detected a significant increase in the population of apoptotic cells compared to untreated controls. nih.gov

Modulation of Cancer-Related Enzymes and Pathways (e.g., Histone Deacetylase Inhibition for Analogues)

A key strategy in modern cancer drug discovery is the targeted inhibition of enzymes and pathways critical for tumor growth and survival. Analogues of this compound have been successfully developed as potent modulators of several important cancer-related enzymes.

One of the most prominent targets for this class of compounds is the family of histone deacetylases (HDACs). nih.gov HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to tumor cell cycle arrest and apoptosis. uniroma1.it Numerous studies have focused on developing pyridine-containing hydroxamates and 2'-aminoanilides as HDAC inhibitors. uniroma1.ituniroma1.itnih.gov For instance, the hydroxamate derivative 5d was identified as a selective inhibitor of HDAC3 and HDAC6, while compound 5e acted as a broader inhibitor of HDAC1, 2, 3, 6, 8, and 10. uniroma1.itresearchgate.net These compounds demonstrated potent antiproliferative activity against both hematological and solid tumor cell lines. uniroma1.it

Beyond HDACs, other cancer-related enzymes have been successfully targeted. A series of thiophene-2-carboxamide derivatives were designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that has been reported to function as an oncogene in breast cancer. researchgate.net Several of the synthesized compounds showed potent inhibitory activity against PTP1B and remarkable cytotoxicity against the MCF-7 breast cancer cell line. researchgate.net In addition, other thiophene carboxamide scaffolds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Overcoming Chemoresistance and Efflux Pump Inhibition in Cancer Cells

Chemoresistance remains a significant hurdle in cancer therapy, and the development of agents that can circumvent this phenomenon is a critical area of research. Thiophene carboxamide derivatives have emerged as promising candidates in this domain. Their anticancer activity is not only linked to direct cytotoxicity but also to their potential to modulate resistance mechanisms.

Research has shown that certain thiophene carboxamide derivatives can inhibit the formation of cancer spheroids. This is particularly relevant as the inhibition of spheroid formation in various cancer types has been correlated with a reduction in cancer stemness, tumorigenicity, and resistance to chemotherapy. Furthermore, some thiophene-2-carboxamides have been investigated for their potential to inhibit P-glycoprotein (P-gp), a well-known efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby conferring multidrug resistance. The inhibition of such pumps can restore the sensitivity of cancer cells to conventional anticancer agents. For instance, members of the PAN-90806 family, which are thiophene carboxamide derivatives, have been identified as potent inhibitors of VEGFR-2, leading to apoptosis and disruption of redox homeostasis in cancer cells. mdpi.com

| Derivative Class | Mechanism of Action | Relevance to Chemoresistance | Reference |

|---|---|---|---|

| Thiophene Carboxamides | Inhibition of cancer spheroid formation | Correlated with reduced cancer stemness and chemoresistance | nih.gov |

| Thiophene-2-Carboxamides | P-glycoprotein (P-gp) inhibition | Reverses multidrug resistance by preventing drug efflux | nih.gov |

| PAN-90806 Family | VEGFR-2 inhibition, apoptosis induction | Targets key survival pathways in cancer cells | mdpi.comnih.gov |

Anti-inflammatory and Analgesic Properties

The thiophene and pyridine moieties are integral to many compounds exhibiting anti-inflammatory and analgesic activities. nih.govresearchgate.net Derivatives of this compound have been explored for these properties, with research pointing towards mechanisms involving the inhibition of key inflammatory mediators.

Thiophene-based compounds are known for their anti-inflammatory effects, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory pathway. nih.gov For example, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have shown potent anti-inflammatory activity superior to the standard drug celecoxib (B62257) in carrageenan-induced paw edema assays. nih.gov Similarly, the pyridine nucleus is a common feature in synthetic anti-inflammatory drugs. researchgate.net

In the context of pain management, thiophene derivatives have demonstrated notable peripheral analgesic activity. One study investigated a 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide, which showed a significant pain inhibition percentage in acetic acid-induced writhing and the late phase of formalin tests in mice, indicating its potential for peripheral pain relief. researchgate.net

| Compound/Derivative | Activity | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Activity superior to celecoxib; selective COX-2 inhibition | nih.gov |

| 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide | Peripheral Analgesic | Acetic acid induced writhing test | Maximum Pain Inhibition Percentage (PIP) of 78% at 40mg/kg | researchgate.net |

| Thiophene pyrazole (B372694) hybrids | Anti-inflammatory | In vitro and in vivo studies | Promising candidates with moderate and selective COX-2 inhibition | nih.gov |

Antioxidant Activity and Free Radical Scavenging Capabilities

Thiophene derivatives are recognized for their ability to counteract oxidative stress by scavenging free radicals. nih.govnih.gov This antioxidant potential is a valuable therapeutic property, as oxidative damage is implicated in a wide range of diseases.

The antioxidant capacity of various thiophene-2-carboxamide derivatives has been quantitatively assessed using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. In one study, 3-amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity, with one specific compound, 7a, showing a 62.0% inhibition, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The presence of an amino group in the conjugated ring system is often associated with high antiradical activity. The mechanism underlying this activity is linked to the ability of these compounds to donate electrons or hydrogen atoms to neutralize reactive oxygen species.

| Derivative Class | Compound Example | % Inhibition | Reference Standard (% Inhibition) | Reference |

|---|---|---|---|---|

| 3-amino thiophene-2-carboxamides | 7a | 62.0% | Ascorbic Acid (88.44%) | nih.gov |

| 3-hydroxy thiophene-2-carboxamides | - | 28.4% - 54.9% | Ascorbic Acid (88.44%) | nih.gov |

| 3-methyl thiophene-2-carboxamides | - | 12.0% - 22.9% | Ascorbic Acid (88.44%) | nih.gov |

Antihypertensive Properties

The quest for novel antihypertensive agents has led to the exploration of various heterocyclic scaffolds, including those containing pyridine and thiophene structures. While direct evidence for this compound is limited, structurally related compounds have shown promise.

A study on the synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives revealed that many of these compounds were orally active antihypertensive agents in spontaneously hypertensive rats. nih.gov Through structural optimization, 5-[m-(trifluoromethyl)benzyl) thio]-2-pyridinecarboxylic acid and its sulfoxide (B87167) were identified as particularly potent compounds. nih.gov This research highlights the potential of the pyridine-2-carboxylic acid scaffold, a core component of the title compound, in the design of new treatments for hypertension.

Antidiabetic Applications: Inhibition of Insulysin Enzyme (IDE)

Insulin-degrading enzyme (IDE), a zinc-dependent metalloprotease, plays a crucial role in the degradation of insulin (B600854) and other peptides, making it a significant target in the study of type 2 diabetes. nih.gov The inhibition of IDE is a potential therapeutic strategy for managing this condition.

Research into IDE inhibitors has identified 1-hydroxypyridine-2-thione (1,2-HOPTO) as an effective zinc-binding scaffold. nih.gov Further investigation of a focused library of HOPTO compounds led to the discovery of thiophene-sulfonamide derivatives with good, broad-spectrum activity against IDE. Specifically, a brominated thiophene derivative demonstrated the ability to inhibit the degradation of four physiological substrates of IDE with low micromolar activity. nih.gov While not thiophene-carboxamides, these findings on thiophene-sulfonamides underscore the potential of the thiophene ring in designing molecules that can target the active site of IDE. The broader class of pyridine derivatives has also been extensively reviewed as a source of potential anti-diabetic agents, targeting enzymes like α-amylase and α-glucosidase. nih.gov

| Compound Class | Derivative | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Thiophene-sulfonamide HOPTO | Halogenated derivatives (e.g., brominated thiophene) | Inhibition of IDE | Good broad-spectrum activity against multiple IDE substrates with Ki values in the low micromolar range. | nih.gov |

Antiviral Spectrum: Anti-Coronavirus, Anti-Influenza, and Anti-Hepatitis B Activity

The broad biological activity of thiophene and pyridine derivatives extends to the antiviral domain, with various compounds showing inhibitory effects against a range of viruses.

Anti-Coronavirus Activity: In the search for treatments against SARS-CoV-2, 2-amide-3-methylester thiophene derivatives have been identified as inhibitors of the viral macrodomain Mac1. Structure-based optimization of these compounds led to analogues with improved IC50 values (as low as 2.1 μM) that effectively inhibited coronavirus replication in cell culture without cellular toxicity.

Anti-Influenza Activity: Pyridine and its derivatives have been investigated as potential anti-influenza agents. For instance, a series of C-nucleoside analogues of Favipiravir, incorporating pyridine, pyridazine, and pyrimidine (B1678525) rings, were designed and tested for their ability to inhibit influenza virus replication. One compound exhibited potent inhibition in MDCK cells, and its triphosphate form was shown to inhibit influenza A polymerase.

Anti-Hepatitis B Activity: Targeting the hepatitis B virus (HBV) core protein (Cp) and its role in capsid assembly is an attractive therapeutic strategy. Research into 5-amino-3-methylthiophene-2,4-dicarboxamide (ATDC) analogues has led to the identification of potent capsid assembly effectors. These medicinal chemistry efforts produced analogues that strongly bind to Cp and potently inhibit HBV replication in the nanomolar range without cytotoxicity, alongside demonstrating good oral bioavailability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Essential Pharmacophoric Features within the 5-(2-Pyridyl)thiophene-2-carboxamide Scaffold

A pharmacophore model for a specific chemical scaffold outlines the essential three-dimensional arrangement of functional groups necessary for its biological activity. For the this compound scaffold, the key pharmacophoric features can be inferred from its constituent parts: a hydrogen bond donor/acceptor group, a hydrogen bond acceptor group, and two aromatic regions.

The carboxamide moiety is a critical feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the binding site of a biological target, such as an enzyme or receptor.

The pyridine (B92270) ring contains a nitrogen atom which primarily functions as a hydrogen bond acceptor. The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

A general pharmacophore model for this scaffold would therefore include:

One hydrogen bond donor (from the carboxamide NH).

Two hydrogen bond acceptors (the carboxamide C=O and the pyridine nitrogen).

Two aromatic/hydrophobic centers (the pyridine and thiophene (B33073) rings).

The spatial relationship between these features is critical for optimal interaction with a biological target.

Impact of Substituent Nature, Position, and Electronic Properties on Biological Efficacy

While specific SAR data for a wide range of substituents on the this compound scaffold is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related thiophene carboxamide and thienopyridine derivatives.

In a study of thiophene-2-carboxamide derivatives, substitutions at the 3-position of the thiophene ring were shown to significantly influence antioxidant and antibacterial activities. The introduction of an amino group at this position led to more potent activity compared to hydroxyl or methyl groups. This suggests that an electron-donating group at this position can enhance biological efficacy. Furthermore, on an adjacent aryl ring, a methoxy (B1213986) group (an electron-donating group) showed better antibacterial activity compared to a methyl group or a chlorine atom (an electron-withdrawing group) nih.gov.

For a series of 5-phenyl-thiophene-2-carboxamide derivatives investigated as anticancer agents, substitutions on the phenyl ring were crucial for activity. The presence of methoxy groups on the phenyl ring, which are electron-donating, was found in some of the most active compounds mdpi.com.

These findings suggest that for the this compound scaffold, the introduction of electron-donating groups on either the thiophene or the pyridine ring could be a favorable strategy for enhancing biological activity. The position of these substituents would also be critical, as they can influence the molecule's conformation and its ability to fit into a specific binding pocket.

Table 1: Hypothetical SAR data for this compound Analogs Based on Related Scaffolds

| Compound | Substituent on Thiophene Ring (Position 3) | Substituent on Pyridine Ring (Various Positions) | Expected Biological Activity Trend |

| Parent | H | H | Baseline |

| Analog 1 | -NH2 | H | Potentially Increased |

| Analog 2 | -OH | H | Moderate |

| Analog 3 | -CH3 | H | Lower |

| Analog 4 | H | 4-OCH3 | Potentially Increased |

| Analog 5 | H | 4-Cl | Potentially Decreased |

Role of the Thiophene and Pyridine Moieties in Receptor Binding and Enzyme Inhibition

The thiophene and pyridine rings are integral to the biological activity of the this compound scaffold, primarily through their involvement in receptor binding and enzyme inhibition.

The thiophene moiety , being an aromatic and electron-rich ring system, can engage in several types of non-covalent interactions. Its planarity facilitates π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's active site. The sulfur atom in the thiophene ring is a key feature; its lone pairs of electrons can participate in hydrogen bonding, and it can also be involved in other types of interactions that enhance binding affinity nih.gov. Thiophene is often considered a bioisostere of a phenyl ring, meaning it has a similar size and shape and can often substitute for a phenyl group in a drug molecule while potentially improving properties like metabolic stability acs.org.

The pyridine moiety also plays a crucial role in molecular recognition. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, forming crucial interactions that can anchor the ligand in the binding pocket. The aromaticity of the pyridine ring allows for π-π stacking and hydrophobic interactions. The position of the nitrogen atom influences the electronic properties of the ring, affecting its interaction potential. In some enzymatic reactions, the pyridine nitrogen is believed to be protonated in the active site, which can stabilize carbanionic intermediates nih.gov.

In a study of pyrrolopyridinyl thiophene carboxamides as AKT kinase inhibitors, the pyridine-containing ring system was found to be essential for potent inhibition, likely through specific interactions within the kinase's active site nih.gov.

Influence of Carboxamide Linker Modifications on Activity Profiles

The carboxamide linker is a fundamental component of the this compound scaffold, connecting the thiophene ring to a part of the molecule that can be varied. Modifications to this linker can have a profound impact on the compound's biological activity. The rigidity and orientation of the carboxamide group are critical for establishing the correct vector for substituents to interact with their target.

The N-H and C=O groups of the carboxamide are prime sites for hydrogen bonding, which is often a key determinant of binding affinity. Altering the nature of the amide, for instance, by N-alkylation, would remove the hydrogen bond donating capability and could significantly reduce or alter the biological activity.

While specific studies on modifying the carboxamide linker in the this compound scaffold are limited, research on other carboxamide-containing bioactive molecules has shown that replacing the amide with bioisosteres such as esters, ketones, or sulfonamides can drastically change the activity profile. Such modifications alter the hydrogen bonding capacity, electronic distribution, and conformational flexibility of the molecule.

In some kinase inhibitors, the carbamide group has been found to be essential for activity, and its substitution is not well-tolerated, highlighting the critical role of this linker in maintaining the necessary interactions for inhibition rsc.org.

Stereochemical Contributions to Pharmacological Activity

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers through substitution on either the thiophene or pyridine rings, or on the carboxamide nitrogen, would result in enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological activities, potencies, and metabolic profiles.

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. Biological targets such as enzymes and receptors are themselves chiral, and thus they can differentiate between the stereoisomers of a chiral ligand. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.

In a study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, it was found that the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts against Gram-positive bacteria. This demonstrates that for this related scaffold, the stereochemistry at a chiral center introduced on the pyridine-containing ring system has a significant impact on biological activity unimi.it.

Therefore, should chiral derivatives of this compound be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully understand their pharmacological profiles and to identify the more active and potentially safer isomer for further development.

Mechanism of Action and Molecular Target Identification

Direct Binding Studies with Recombinant Receptors and Enzymes

Direct binding assays are fundamental in identifying the molecular targets of a compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays could be employed to measure the affinity of 5-(2-Pyridyl)thiophene-2-carboxamide for a panel of purified, recombinant receptors and enzymes. However, there are currently no published studies presenting such binding data for this specific compound.

Biochemical Characterization of Enzyme Inhibition Kinetics

Should direct binding studies identify an interaction with an enzyme, the next step would be to characterize the nature of this interaction. Enzyme inhibition assays would be performed to determine key kinetic parameters.

Table 1: Hypothetical Data from Biochemical Enzyme Inhibition Assays

| Parameter | Description | Hypothetical Value |

| IC | The concentration of an inhibitor where the response (or binding) is reduced by half. | Data Not Available |

| K | The inhibition constant; the concentration required to produce half-maximum inhibition. | Data Not Available |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive). | Data Not Available |

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Cellular Pathway Modulation and Signaling Cascade Analysis

To understand the physiological consequence of target engagement, it is crucial to investigate the compound's effects on cellular signaling pathways. Techniques like Western blotting or phospho-specific antibody arrays could reveal changes in the phosphorylation status of key signaling proteins downstream of a putative target. At present, no studies have reported on the modulation of any cellular pathways by this compound.

Gene Expression Profiling and Proteomic Investigations in Response to Compound Exposure

Broader, unbiased approaches such as transcriptomics (e.g., RNA-sequencing) and proteomics can provide a global view of the cellular response to a compound. These methods can help to identify affected pathways and potential off-target effects. There is no publicly available gene expression or proteomic data for cells treated with this compound.

Investigations into Drug-Target Residence Time and Selectivity

A comprehensive understanding of a compound's mechanism of action also involves assessing its drug-target residence time—the duration for which it remains bound to its target—and its selectivity across a panel of related and unrelated targets. Longer residence times can sometimes lead to more durable pharmacological effects. Selectivity profiling, often against a panel of kinases or other enzyme families, is critical for predicting potential side effects. Such detailed pharmacological profiling for this compound has not been reported.

Preclinical Evaluation and Translational Research Considerations

In Vitro Pharmacological Selectivity and Off-Target Profiling

A crucial first step in the preclinical evaluation of any potential therapeutic agent is to determine its in vitro pharmacological selectivity and to identify any potential off-target interactions. This process is vital for understanding the compound's mechanism of action and for predicting potential adverse effects.

For a compound like 5-(2-Pyridyl)thiophene-2-carboxamide, a comprehensive screening against a panel of relevant biological targets would be essential. Given the known activities of related thiophene (B33073) carboxamides, this panel would likely include a diverse range of receptors, enzymes, and ion channels. ontosight.ai For instance, if the intended therapeutic area is oncology, the screening panel would include various protein kinases, as many thiophene derivatives have been investigated as kinase inhibitors. Similarly, for inflammatory conditions, enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) would be key targets. nih.gov

The primary goal of this profiling is to build a selectivity profile, which quantifies the compound's potency at its intended target versus its activity at other, unintended targets. A highly selective compound will exhibit potent activity at the desired target with minimal or no activity at other screened targets.

Table 1: Illustrative In Vitro Selectivity Screening Panel for a Thiophene Carboxamide Derivative

| Target Class | Representative Targets | Rationale |

| Kinases | EGFR, VEGFR, JAKs, MAPKs | Common targets for anticancer and anti-inflammatory drugs. |

| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | To assess potential central nervous system and cardiovascular effects. |

| Ion Channels | hERG, Sodium, Calcium Channels | To evaluate potential cardiac and neurological liabilities. |

| Nuclear Receptors | Estrogen, Androgen Receptors | To identify potential endocrine-disrupting effects. |

| Enzymes | COX-1, COX-2, MMPs | To investigate anti-inflammatory potential and other enzymatic interactions. |

This table is a hypothetical representation and the actual targets would be selected based on the intended therapeutic indication of this compound.

Off-target profiling is equally critical. This involves screening the compound against a broad panel of targets known to be associated with adverse drug reactions. A key example is the human Ether-à-go-go-Related Gene (hERG) potassium channel, inhibition of which can lead to life-threatening cardiac arrhythmias. Identifying such interactions early in development is paramount for ensuring patient safety.

In Vivo Efficacy Assessment in Relevant Disease Models

Following promising in vitro data, the next step is to assess the efficacy of this compound in relevant in vivo disease models. The choice of model is entirely dependent on the intended therapeutic application, which, for this compound, remains speculative without initial in vitro screening data.

If the in vitro data were to suggest anti-inflammatory properties, models of inflammatory diseases such as collagen-induced arthritis in rodents or dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis would be appropriate. researchgate.net In these models, efficacy would be determined by measuring reductions in inflammation markers, clinical scores of disease severity, and histopathological analysis of affected tissues.

The design of these in vivo studies would need to be robust, with appropriate control groups, and would aim to establish a dose-response relationship.

Toxicological Assessment and Safety Pharmacology Studies

A thorough toxicological assessment is a cornerstone of preclinical development, designed to identify potential target organs of toxicity and to determine a safe starting dose for potential human trials. For this compound, this would involve a tiered approach, starting with acute toxicity studies in two different species (typically one rodent and one non-rodent) to determine the maximum tolerated dose (MTD).

Following acute studies, repeat-dose toxicity studies of varying durations (e.g., 14-day, 28-day, and longer-term studies) would be conducted. These studies involve daily administration of the compound at multiple dose levels to identify any cumulative toxicity. A comprehensive set of parameters is evaluated, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of all major organs.

Safety pharmacology studies are a distinct set of investigations designed to assess the potential for adverse effects on vital physiological functions. acs.org The core battery of safety pharmacology studies typically includes an evaluation of the cardiovascular, respiratory, and central nervous systems. nih.govnih.gov

Table 2: Core Battery of Safety Pharmacology Studies

| System | Key Assessments |

| Cardiovascular | Blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving animal model (e.g., telemetry in dogs or non-human primates). In vitro hERG assay. |

| Respiratory | Respiratory rate, tidal volume, and minute volume in a conscious animal model. |

| Central Nervous System | A functional observational battery (e.g., Irwin test) to assess behavioral, autonomic, and neurological changes in rodents. |

This table outlines the standard core battery; supplemental studies may be required based on the pharmacological profile of the compound or findings from other toxicity studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its pharmacological effect (pharmacodynamics, PD) is fundamental to optimizing dosing regimens. For this compound, PK studies would first be conducted in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com

These studies would measure key PK parameters such as:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Clearance: The rate at which the drug is removed from the body.

Volume of distribution: The extent to which the drug distributes into tissues.

Half-life: The time it takes for the drug concentration to decrease by half.

Once the PK profile is established, it can be correlated with the pharmacodynamic effects observed in efficacy models. For example, in an oncology model, tumor drug concentrations could be measured and correlated with the extent of tumor growth inhibition. This PK/PD modeling helps to establish the target plasma concentration required for efficacy and can inform the design of future clinical trials.

Strategies for Enhanced Drug Delivery and Bioavailability

Many investigational compounds, particularly those with aromatic ring systems like thiophene and pyridine (B92270), can exhibit poor aqueous solubility, which can limit their oral bioavailability. nih.gov Should this compound demonstrate poor solubility and/or low oral bioavailability, various formulation strategies could be employed to enhance its delivery. nih.gov

Table 3: Potential Strategies to Enhance Bioavailability

| Strategy | Description |

| Particle Size Reduction | Micronization or nanosizing of the drug substance to increase its surface area and dissolution rate. |

| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which typically has higher solubility. |

| Lipid-Based Formulations | Formulating the drug in lipids, oils, or surfactants to improve its solubilization in the gastrointestinal tract. |

| Prodrug Approaches | Chemically modifying the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body. |

| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility. |

The selection of an appropriate bioavailability enhancement strategy would depend on the specific physicochemical properties of this compound.

Future Directions and Emerging Research Avenues for 5 2 Pyridyl Thiophene 2 Carboxamide

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

A primary future direction for 5-(2-Pyridyl)thiophene-2-carboxamide lies in the rational design and synthesis of analogues with enhanced biological activity and target selectivity. Structure-activity relationship (SAR) studies on related thiophene (B33073) carboxamide derivatives have demonstrated that modifications to the thiophene, pyridine (B92270), and carboxamide moieties can significantly influence their therapeutic properties. nih.gov

Future synthetic strategies will likely focus on introducing a variety of substituents to both the thiophene and pyridine rings. For instance, the incorporation of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. mdpi.com Furthermore, the synthesis of a library of derivatives with diverse substitutions will be crucial for comprehensive SAR studies, enabling the identification of key structural features that govern potency and selectivity. researchgate.net

| Analogue | Modification | Observed Effect |

| Thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino groups at position-3 | Substitution at the 3-position of the thiophene ring | Amino-substituted derivatives showed more potent antioxidant and antibacterial activity compared to hydroxyl or methyl-substituted analogues. nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives | Introduction of electron-withdrawing and -donating substituents on the phenyl ring | The nature and position of substituents significantly affected the FOXM1-inhibitory activity. |

| Thiophene carboxamide derivatives with a 4-Cl-phenyl ring | Substitution on the carboxamide nitrogen | Exhibited potent inhibitory activity against various cancer cell lines (MCF-7, K562, HepG2, and MDA-MB-231). researchgate.net |

Exploration of Novel Therapeutic Targets and Indications